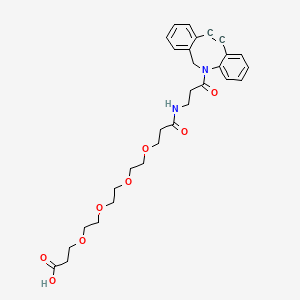

Dbco-NH-peg4-CH2CH2cooh

描述

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Dbco-NH-peg4-CH2CH2cooh typically involves the following steps:

Preparation of DBCO-PEG4-NHS Ester: The DBCO group is first attached to a PEG4 chain via an NHS ester linkage.

Coupling with Amino Group: The DBCO-PEG4-NHS ester is then reacted with an amino group to form DBCO-PEG4-NH2.

Introduction of Carboxylic Acid Group: Finally, the amino group is coupled with a carboxylic acid group to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the process is often automated to ensure consistency and efficiency .

化学反应分析

Types of Reactions

Dbco-NH-peg4-CH2CH2cooh primarily undergoes the following types of reactions:

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click chemistry reaction involves the DBCO group reacting with azide-functionalized molecules to form stable triazole linkages.

Amide Bond Formation: The amino group can react with carboxyl groups to form amide bonds, which is useful for conjugating the compound to other biomolecules.

Common Reagents and Conditions

Reagents: Azide-functionalized molecules, carboxyl groups, NHS esters.

Conditions: Reactions are typically carried out in aqueous buffers like PBS at neutral to slightly basic pH (7-9).

Major Products

Triazole Linkages: Formed from SPAAC reactions with azide-functionalized molecules.

Amide Bonds: Formed from reactions with carboxyl groups.

科学研究应用

Dbco-NH-peg4-CH2CH2cooh has a wide range of applications in scientific research:

作用机制

The primary mechanism of action of Dbco-NH-peg4-CH2CH2cooh involves its ability to undergo strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. The DBCO group reacts with azide-functionalized molecules to form stable triazole linkages without the need for a copper catalyst. This bioorthogonal reaction is highly specific and efficient, making it ideal for labeling and conjugation applications .

相似化合物的比较

Dbco-NH-peg4-CH2CH2cooh can be compared with other similar compounds, such as:

Dbco-NH-peg6-CH2CH2COOH: Similar structure but with a longer PEG chain, which may affect its solubility and biocompatibility.

Dbco-PEG4-NH2: Lacks the carboxylic acid group, limiting its ability to form amide bonds.

Dbco-PEG4-NHS Ester: Contains an NHS ester group instead of an amino group, making it more reactive towards primary amines.

This compound is unique due to its combination of a DBCO group, a PEG chain, and a carboxylic acid group, which provides versatility in bioorthogonal chemistry applications .

生物活性

DBCO-NH-PEG4-CH2CH2COOH is a compound of significant interest in biochemistry and pharmaceutical research, primarily due to its role as a versatile linker in bioconjugation applications such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Its unique structure incorporates a dibenzocyclooctyne (DBCO) moiety, a polyethylene glycol (PEG) linker, and a carboxylic acid functional group, which collectively enhance its solubility and reactivity with biomolecules.

Chemical Structure and Properties

- Chemical Formula : C₁₃H₁₉N₃O₄

- Molecular Weight : 273.30 g/mol

- CAS Number : 2110448-99-0

| Property | Value |

|---|---|

| Solubility | Water-soluble |

| Storage Temperature | -20°C |

| Form | Solid |

| Color | Yellow to Dark Yellow |

The biological activity of this compound is primarily attributed to its ability to form stable covalent bonds with primary amines via the DBCO moiety. This reaction occurs through a strain-promoted azide-alkyne cycloaddition (SPAAC), allowing for efficient labeling and modification of biomolecules without the need for metal catalysts. The PEG linker improves solubility and reduces steric hindrance, facilitating better interaction with target molecules.

Key Mechanisms:

- Covalent Bond Formation : The DBCO group reacts with azides to form stable triazole linkages.

- Bioconjugation Applications : Used in the development of ADCs by linking cytotoxic drugs to antibodies, enhancing targeted delivery to cancer cells.

- PROTAC Development : Serves as a linker that connects ligands for E3 ubiquitin ligases and target proteins, promoting selective degradation of unwanted proteins.

1. Antibody-Drug Conjugates (ADCs)

This compound is utilized in ADCs to ensure that cytotoxic agents are delivered specifically to cancer cells while minimizing off-target effects. The compound's ability to form stable linkages with antibodies allows for precise drug delivery.

Case Study : In vitro studies have shown that ADCs utilizing this compound exhibit enhanced therapeutic efficacy in various cancer cell lines compared to traditional delivery methods. For instance, ADCs linked with this compound demonstrated IC50 values significantly lower than those without the PEG linker, indicating improved potency.

2. PROTACs

As a PROTAC linker, this compound facilitates the targeted degradation of specific proteins within cells. By linking E3 ligase ligands and target proteins, it exploits the ubiquitin-proteasome system for protein degradation.

Research Findings : Studies have indicated that PROTACs incorporating DBCO linkers can effectively degrade target proteins in cellular assays, leading to significant reductions in protein levels over time. The efficiency of these PROTACs is often quantified by measuring the degradation rate of target proteins using Western blot analysis.

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound shows favorable characteristics due to its PEG component, which enhances solubility and reduces immunogenicity. However, toxicity studies are essential for assessing its safety profile in vivo.

Key Findings:

- Absorption : Rapid absorption observed post-administration in animal models.

- Distribution : Enhanced distribution across biological membranes due to PEGylation.

- Metabolism : Primarily metabolized via enzymatic pathways associated with protein conjugates.

属性

IUPAC Name |

3-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H36N2O8/c33-28(12-15-37-17-19-39-21-22-40-20-18-38-16-13-30(35)36)31-14-11-29(34)32-23-26-7-2-1-5-24(26)9-10-25-6-3-4-8-27(25)32/h1-8H,11-23H2,(H,31,33)(H,35,36) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSVSVWJDGZGQGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H36N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301113186 | |

| Record name | 4,7,10,13-Tetraoxa-17-azaeicosanoic acid, 20-(11,12-didehydrodibenz[b,f]azocin-5(6H)-yl)-16,20-dioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301113186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

552.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2110448-99-0 | |

| Record name | 4,7,10,13-Tetraoxa-17-azaeicosanoic acid, 20-(11,12-didehydrodibenz[b,f]azocin-5(6H)-yl)-16,20-dioxo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2110448-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7,10,13-Tetraoxa-17-azaeicosanoic acid, 20-(11,12-didehydrodibenz[b,f]azocin-5(6H)-yl)-16,20-dioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301113186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。